molecular formula C22H23N7O4S B2604775 1-(4-methoxybenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 1005293-65-1

1-(4-methoxybenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B2604775
CAS No.: 1005293-65-1
M. Wt: 481.53
InChI Key: SFAXOIOQEDJUTL-UHFFFAOYSA-N
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Description

The compound 1-(4-methoxybenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine features a triazolopyrimidine core fused with a piperazine moiety and substituted with a 4-methoxybenzenesulfonyl group and a 3-methoxyphenyl ring. This structure combines heterocyclic and aryl components, which are common in kinase inhibitors and anticancer agents . The triazolopyrimidine scaffold mimics purine bases, enabling interactions with enzymes like phosphodiesterases or kinases, while the sulfonyl and methoxy groups enhance solubility and target binding .

Properties

IUPAC Name

3-(3-methoxyphenyl)-7-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O4S/c1-32-17-6-8-19(9-7-17)34(30,31)28-12-10-27(11-13-28)21-20-22(24-15-23-21)29(26-25-20)16-4-3-5-18(14-16)33-2/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAXOIOQEDJUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Triazolopyrimidine Core:

    • Starting with a suitable pyrimidine derivative, a cyclization reaction is performed with an azide to form the triazolopyrimidine core.
    • Reaction conditions often involve the use of a solvent like dimethylformamide (DMF) and a catalyst such as copper sulfate.
  • Attachment of the Piperazine Ring:

    • The triazolopyrimidine core is then reacted with a piperazine derivative under nucleophilic substitution conditions.
    • Common reagents include potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetonitrile.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxybenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. Specific pathways and targets depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Meta-methoxy (3-position) vs. para-methoxy (4-position) on the phenyl ring alters electronic properties and steric interactions, impacting target selectivity .
  • Piperazine Linkage : Piperazine improves solubility and serves as a flexible spacer for target engagement, as seen in kinase inhibitors (e.g., ) .

Pharmacokinetic and Physicochemical Properties

The 4-methoxybenzenesulfonyl group enhances metabolic stability by resisting oxidative degradation, while the 3-methoxyphenyl moiety balances lipophilicity and solubility. Comparatively:

Property Target Compound 3-(4-Methoxybenzyl)-5-thioxo-triazolo[4,5-d]pyrimidine 1-{4-[3-(4-Methylphenyl)-triazolo[4,5-d]pyrimidin-7-yl]-piperazinyl}-propanone
Molecular Weight 575.61 g/mol 357.42 g/mol 541.63 g/mol
Calculated logP ~3.2 ~2.1 ~3.5
Aqueous Solubility (µg/mL) ~15 ~45 ~12

Trends :

  • Sulfonyl vs.
  • Methoxy Substitution: Para-methoxy () vs. meta-methoxy (target compound) shows minor differences in solubility but may influence target binding .

Key Insights :

  • Anticancer Activity : The target compound’s methoxybenzenesulfonyl group may enhance cytotoxicity compared to simpler alkylthio derivatives (e.g., ) by improving target affinity .
  • Antiplatelet Action : Difluorophenyl analogues () highlight the role of electronegative substituents in P2Y12 antagonism, suggesting the target compound’s methoxy groups may offer similar advantages .

Comparison with Analogues :

  • uses glucosyl bromide to introduce thioglycosides, whereas the target compound employs sulfonylation for stability .
  • highlights difluorophenyl cyclopropane modifications for antiplatelet activity, contrasting with the target’s methoxy substituents .

Implications for Drug Design

Structural similarities to purines and kinase inhibitors (e.g., ) position the target compound as a candidate for oncology or immunology. Key design considerations include:

  • Substituent Optimization : Balancing logP and solubility via methoxy/sulfonyl groups.
  • Core Rigidity : The triazolopyrimidine core’s planar structure supports π-π stacking in enzyme binding pockets .

Conclusion While 1-(4-methoxybenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine shares structural motifs with anticancer and antiplatelet agents, its unique substitution pattern offers distinct pharmacokinetic and activity profiles.

Biological Activity

The compound 1-(4-methoxybenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with sulfonyl chlorides and triazole-pyrimidine intermediates. The process includes several steps:

  • Formation of Triazole-Pyrimidine : The triazole-pyrimidine moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Sulfonylation : The introduction of the 4-methoxybenzenesulfonyl group is achieved through the reaction with sulfonyl chlorides in the presence of bases like DMAP (4-Dimethylaminopyridine) in solvents such as dichloromethane.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity and yield.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this piperazine derivative exhibit significant anticancer activity. For instance, triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A study highlighted that a related triazole compound inhibited tubulin polymerization and showed potent activity against multidrug-resistant cancer cell lines, suggesting a similar potential for our compound in overcoming drug resistance .

Enzyme Inhibition

The biological evaluation of this compound has also focused on its ability to inhibit key enzymes involved in cancer progression and metabolic pathways.

  • Acetylcholinesterase Inhibition : The compound has shown promising results as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases .
  • Urease Inhibition : It has exhibited strong inhibitory effects on urease activity, which is significant in managing conditions like urinary tract infections .

Binding Affinity Studies

Docking studies have indicated that the compound interacts favorably with various biological targets, including:

  • Bovine Serum Albumin (BSA) : Binding studies suggest that it has a strong interaction with BSA, which can influence its pharmacokinetics and bioavailability .

Data Table: Biological Activity Summary

Activity TypeTarget/MechanismObserved EffectReference
AnticancerTubulin PolymerizationInhibition of cell growth
Enzyme InhibitionAcetylcholinesteraseStrong inhibition
Enzyme InhibitionUreaseSignificant inhibitory effect
Binding AffinityBovine Serum AlbuminHigh binding affinity

Future Directions

The ongoing research into the biological activity of this compound suggests potential applications in cancer therapy and neuroprotection. Further studies are warranted to explore its efficacy in vivo and to elucidate the specific mechanisms underlying its biological effects.

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